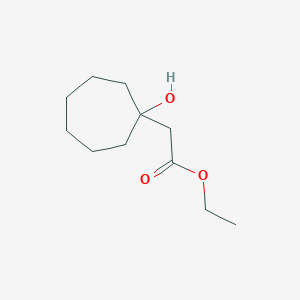
Ethyl 2-(1-hydroxycycloheptyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles.
Major Products
Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.
Reduction: 1-Hydroxycycloheptylmethanol.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
Ethyl 2-(1-hydroxycycloheptyl)acetate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxycycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 1-hydroxycycloheptanecarboxylic acid, which may interact with enzymes or receptors in biological systems . The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)acetate: Similar structure but with a six-membered cyclohexyl ring.
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar structure but with a five-membered cyclopentyl ring.
Uniqueness
Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Biological Activity
Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. This compound features a cycloheptyl ring with a hydroxyl group at the 1-position, linked to an ethyl acetate moiety. The unique structure of this compound imparts distinctive chemical and physical properties, making it a subject of interest in biological research.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activity, primarily through its interactions with various biomolecules. The hydroxy group present in the compound facilitates hydrogen bonding with active sites on enzymes and receptors, which may influence biological pathways. Preliminary studies suggest that this compound could possess therapeutic properties, warranting further investigation into its biological effects and mechanisms of action.
The mechanism by which this compound exerts its effects involves:
- Hydrolysis of the Ester Group : The ester group can undergo hydrolysis to release the active metabolite, 1-hydroxycycloheptanecarboxylic acid, which may interact with various enzymes or receptors in biological systems.
- Hydrogen Bonding : The hydroxy group plays a crucial role in forming hydrogen bonds, potentially enhancing the compound's affinity for specific biological targets.
Comparative Analysis
This compound can be compared with several structurally related compounds:
| Compound Name | Structure Description | Unique Properties |
|---|---|---|
| Ethyl 2-(1-hydroxycyclohexyl)acetate | Six-membered cyclohexyl ring | Different reactivity compared to cycloheptyl derivative |
| Ethyl 2-(1-hydroxycyclopentyl)acetate | Five-membered cyclopentyl ring | Distinct chemical properties due to ring size |
| Ethyl acetate | Lacks the cycloheptyl ring | Different boiling and melting points |
The seven-membered cycloheptyl ring in this compound imparts unique chemical behavior compared to its six- and five-membered counterparts, influencing its reactivity and interactions with other molecules.
Therapeutic Potential
Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. For instance, research has shown that compounds with similar structures can modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators.
Enzyme Interaction Studies
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in drug development targeting metabolic pathways.
Cytotoxicity Assessments
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest low toxicity levels in cultured cell lines, indicating a favorable therapeutic index for further exploration in pharmacological applications.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycycloheptyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3 |
InChI Key |
QZXDPJNZSJYJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















